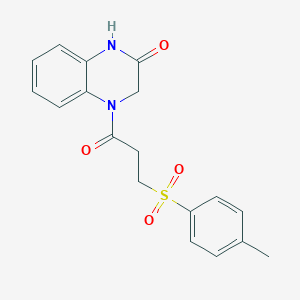
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as TPAQ, is a synthetic compound that has shown potential in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives and has been studied for its various biological activities.
科学的研究の応用
Synthesis and Chemical Properties
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been extensively studied for their diverse applications in organic chemistry and material science. Research by Dobiáš et al. (2017) demonstrated a switchable, highly regioselective synthesis method for these compounds, highlighting their significance in pharmaceutical and physical applications. The study presented a methodology to achieve different regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones, emphasizing the compounds' versatility in synthesis and potential for creating a wide range of derivatives with varied properties (Dobiáš, Ondruš, Addová, & Boháč, 2017).
Pharmaceutical Applications
In the realm of pharmaceutical research, Gupta et al. (2017) explored the iodine-catalyzed C-N bond formation to synthesize 3-aminoquinoxalinones under ambient conditions, offering a practical approach to accessing pharmaceutically active derivatives. This study opens pathways for developing new medicinal compounds utilizing the 3,4-dihydroquinoxalin-2(1H)-one scaffold, underlining its importance in drug discovery and development (Gupta, Deshmukh, & Jain, 2017).
Biological and Ecological Insights
The exploration of quinoxaline derivatives' biological and ecological roles has led to discoveries in natural herbicide models and the understanding of chemical defense mechanisms in plants. For example, the study on benzoxazinones, closely related to quinoxaline derivatives, by Macias et al. (2009) delves into their phytotoxic, antimicrobial, and antifeedant effects, highlighting the ecological significance of these compounds and their potential agricultural applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Material Science Applications
Quinoxaline derivatives have also found applications in material science, particularly in the development of fluorescent materials and organic semiconductors. For instance, the work by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide-based compounds, which share structural similarities with quinoxaline derivatives, showcases the potential of these compounds in creating materials with unique photophysical properties. Their study on aggregation-enhanced emission and solid-state emission from these derivatives provides insights into the design of advanced materials for optical and electronic applications (Srivastava, Singh, & Mishra, 2016).
特性
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQOGIDBHXJKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

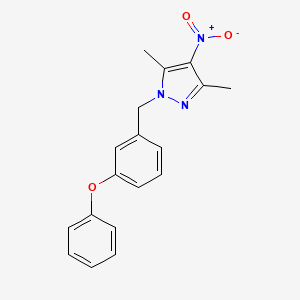

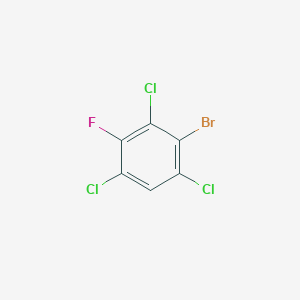

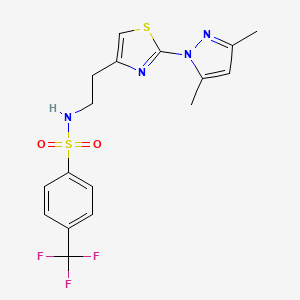

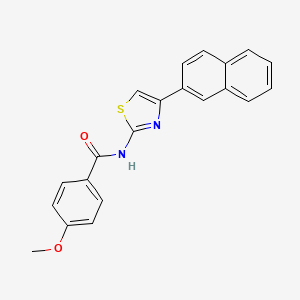
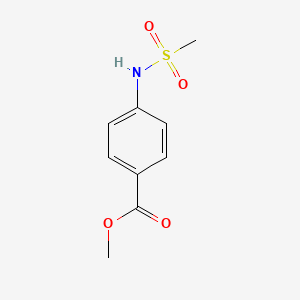
![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)
![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)